

# Spectroscopic Data of 4-(4-Piperidyl)-1-butanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Piperidyl)-1-butanol

CAS No.: 57614-92-3

Cat. No.: B1273245

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## Introduction

**4-(4-Piperidyl)-1-butanol** is a bifunctional organic molecule featuring a piperidine ring and a butanol side chain. This structure is a valuable building block in medicinal chemistry and drug development, offering sites for further functionalization on both the secondary amine of the piperidine ring and the primary alcohol of the butanol chain. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound in any research and development setting.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for **4-(4-Piperidyl)-1-butanol**, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available, this guide synthesizes predicted data based on the well-established spectroscopic principles of its constituent functional groups—piperidines and primary alcohols. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of **4-(4-Piperidyl)-1-butanol** and structurally related molecules.

## Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of **4-(4-Piperidyl)-1-butanol** with a systematic atom numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of **4-(4-Piperidyl)-1-butanol** with atom numbering.

## <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted <sup>1</sup>H NMR spectrum of **4-(4-Piperidyl)-1-butanol** in a solvent like CDCl<sub>3</sub> would exhibit distinct signals for the protons on the piperidine ring and the butanol side chain.

### Predicted <sup>1</sup>H NMR Data

Proton(s)	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H on O11 (-OH)	~1.5-3.0	Broad Singlet	1H
H on N1 (-NH)	~1.5-2.5	Broad Singlet	1H
H on C10' (-CH <sub>2</sub> -OH)	~3.6	Triplet	2H
H on C2, C6 (axial)	~2.5-2.7	Multiplet	2H
H on C2, C6 (equatorial)	~3.0-3.2	Multiplet	2H
H on C3, C5 (axial)	~1.2-1.4	Multiplet	2H
H on C3, C5 (equatorial)	~1.7-1.9	Multiplet	2H
H on C4	~1.4-1.6	Multiplet	1H
H on C7', C8', C9'	~1.2-1.6	Multiplet	6H

## Interpretation of the <sup>1</sup>H NMR Spectrum

- **Hydroxyl and Amine Protons:** The chemical shifts of the hydroxyl (-OH) and amine (-NH) protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by a D<sub>2</sub>O exchange experiment, where these peaks would disappear.
- **Butanol Chain Protons:** The protons on C10' (adjacent to the oxygen) are the most deshielded of the aliphatic protons and are expected to appear as a triplet around 3.6 ppm due to coupling with the neighboring C9' protons. The remaining methylene protons of the butanol chain (C7', C8', C9') will likely overlap with the piperidine ring protons in the upfield region (~1.2-1.6 ppm).
- **Piperidine Ring Protons:** The protons on the piperidine ring exhibit a complex pattern due to the chair conformation and the distinction between axial and equatorial positions. The equatorial protons on C2 and C6, adjacent to the nitrogen, are expected to be the most downfield of the ring protons (~3.0-3.2 ppm). The axial protons at these positions will be slightly more shielded (~2.5-2.7 ppm). The remaining piperidine protons (on C3, C4, and C5) will appear as a complex set of overlapping multiplets in the upfield region.

## Experimental Protocol for <sup>1</sup>H NMR

- **Sample Preparation:** Dissolve 5-10 mg of **4-(4-Piperidyl)-1-butanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled <sup>13</sup>C NMR spectrum of **4-(4-Piperidyl)-1-butanol**, each unique carbon atom will give a single peak.

## Predicted $^{13}\text{C}$ NMR Data

Carbon(s)	Predicted Chemical Shift ( $\delta$ , ppm)
C10'	~62
C2, C6	~46
C3, C5	~32
C4	~38
C7'	~36
C8'	~29
C9'	~32

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

- C10': The carbon atom bonded to the hydroxyl group (C10') is the most deshielded of the aliphatic carbons and is expected to appear around 62 ppm.[1]
- Piperidine Carbons: The carbons adjacent to the nitrogen (C2 and C6) will be deshielded and are predicted to resonate around 46 ppm. The other piperidine carbons (C3, C4, and C5) will appear further upfield.
- Butanol Chain Carbons: The chemical shifts of the butanol chain carbons (C7', C8', C9') will be influenced by their distance from the electron-withdrawing hydroxyl group, with C9' being the most deshielded of this group.

## Experimental Protocol for $^{13}\text{C}$ NMR

- Sample Preparation: Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
- Instrument Setup: Use the same tuned and shimmed sample from the  $^1\text{H}$  NMR experiment.
- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

- Data Processing: Process the FID similarly to the  $^1\text{H}$  NMR spectrum to obtain the final  $^{13}\text{C}$  NMR spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

### Predicted IR Data

Functional Group	Vibrational Mode	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H (Alcohol)	Stretching	3200-3600	Strong, Broad
N-H (Amine)	Stretching	3250-3400	Medium, Sharp
C-H (Aliphatic)	Stretching	2850-2960	Strong
N-H (Amine)	Bending	1550-1650	Medium
C-O (Alcohol)	Stretching	1050-1150	Strong

## Interpretation of the IR Spectrum

- O-H and N-H Stretching Region: A key feature will be a strong, broad absorption band in the  $3200\text{-}3600\text{ cm}^{-1}$  region, characteristic of the O-H stretching of a hydrogen-bonded alcohol. [2][3] Overlapping with this, a sharper, less intense peak for the N-H stretch of the secondary amine is expected around  $3250\text{-}3400\text{ cm}^{-1}$ . [4][5]
- C-H Stretching: Strong absorptions in the  $2850\text{-}2960\text{ cm}^{-1}$  range will confirm the presence of aliphatic C-H bonds in the piperidine ring and butanol chain.
- N-H Bending: A medium intensity band between  $1550\text{-}1650\text{ cm}^{-1}$  can be attributed to the N-H bending vibration of the secondary amine.
- C-O Stretching: A strong absorption in the  $1050\text{-}1150\text{ cm}^{-1}$  region is indicative of the C-O stretching vibration of the primary alcohol. [6]

## Experimental Protocol for IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Ensure the ATR crystal is clean before and after use.
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

- **Molecular Ion ( $M^+$ ):**  $m/z = 157$
- **Major Fragment Ions ( $m/z$ ):**
  - 140 ( $M - H_2O$ )
  - 126 ( $M - CH_2OH$ )
  - 98 (Piperidine ring fragment)
  - 84 (Piperidine ring fragment)
  - 56 (Piperidine ring fragment)
  - 31 ( $CH_2OH^+$ )

## Interpretation of the Mass Spectrum

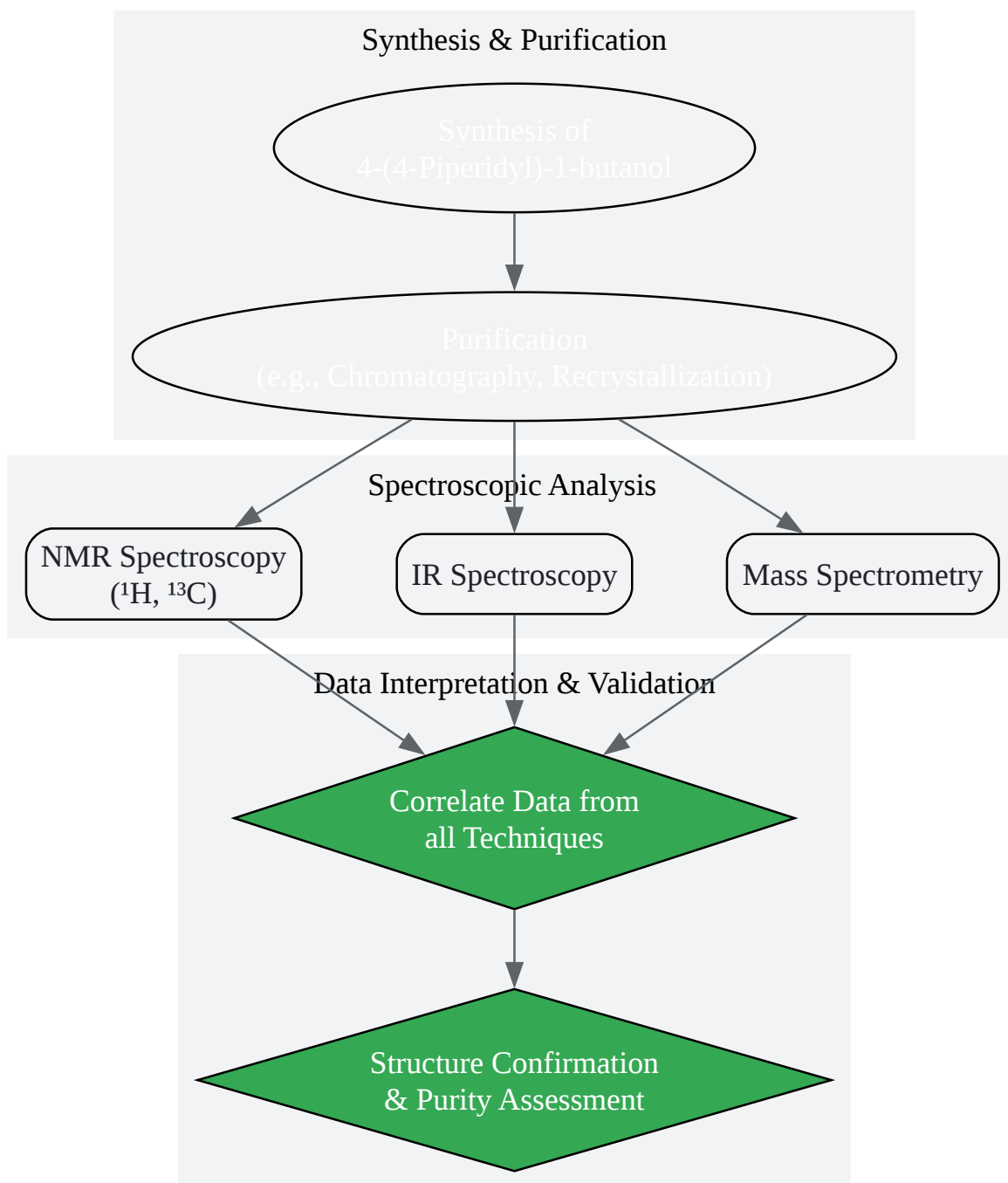
- **Molecular Ion Peak:** The molecular ion peak ( $M^+$ ) is expected at  $m/z$  157, corresponding to the molecular weight of **4-(4-Piperidyl)-1-butanol**. This peak may be of low intensity due to the facile fragmentation of alcohols and amines.<sup>[7][8][9]</sup>
- **Fragmentation of the Butanol Chain:** A common fragmentation pathway for primary alcohols is the loss of a water molecule, which would result in a peak at  $m/z$  140 ( $M-18$ ). Alpha-cleavage next to the oxygen can lead to the formation of a fragment at  $m/z$  31 ( $[CH_2OH]^+$ ).<sup>[7]</sup>  
<sup>[8]</sup> Cleavage of the C-C bond between the piperidine ring and the butanol chain can also occur.
- **Fragmentation of the Piperidine Ring:** The piperidine ring can undergo characteristic alpha-cleavage adjacent to the nitrogen atom, leading to the formation of various iminium ions and other ring-opened fragments.<sup>[10][11]</sup> Common fragments for a substituted piperidine would be observed.

## Experimental Protocol for Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- **Instrument Setup:** The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities before it enters the Mass Spectrometer (MS). The MS is typically operated in Electron Ionization (EI) mode.
- **Data Acquisition:** The MS scans a range of  $m/z$  values to detect the molecular ion and its fragments.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like **4-(4-Piperidyl)-1-butanol**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

## Conclusion

The comprehensive spectroscopic analysis of **4-(4-Piperidyl)-1-butanol**, through the combined application of NMR, IR, and MS, provides a self-validating system for its structural elucidation and purity assessment. While this guide presents predicted data based on established principles, it serves as a robust framework for interpreting experimentally acquired spectra. The detailed protocols and workflow outlined herein offer practical guidance for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the reliable characterization of this and similar molecular scaffolds.

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